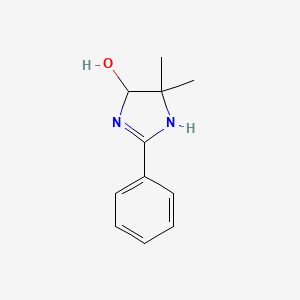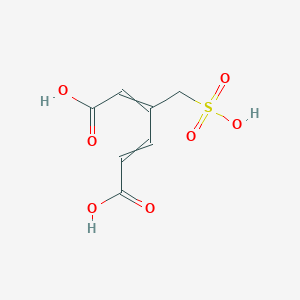![molecular formula C23H42N2O2 B14348565 acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine CAS No. 93377-00-5](/img/structure/B14348565.png)
acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine is a chemical compound that combines the properties of acetic acid and a substituted ethane-1,2-diamine. This compound is of interest due to its unique structure, which includes a long dodecyl chain attached to a phenyl ring, making it a potential candidate for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the dodecylphenyl intermediate: This step involves the alkylation of phenyl with dodecyl bromide in the presence of a base such as potassium carbonate.
Attachment of the ethane-1,2-diamine: The dodecylphenyl intermediate is then reacted with ethane-1,2-diamine under reflux conditions to form the desired product.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives at the benzylic position.
Applications De Recherche Scientifique
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the long hydrophobic dodecyl chain.
Medicine: Explored for its potential use in drug delivery systems, leveraging its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ability to chelate metal ions can inhibit metalloenzymes, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine: Lacks the acetyl group, making it less polar.
Acetic acid;N’-[(4-octylphenyl)methyl]ethane-1,2-diamine: Contains a shorter alkyl chain, affecting its hydrophobicity and biological activity.
Uniqueness
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine stands out due to its long dodecyl chain, which enhances its hydrophobic interactions and amphiphilic properties. This makes it particularly effective in applications requiring membrane integration or surfactant properties.
Propriétés
Numéro CAS |
93377-00-5 |
|---|---|
Formule moléculaire |
C23H42N2O2 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-21(16-14-20)19-23-18-17-22;1-2(3)4/h13-16,23H,2-12,17-19,22H2,1H3;1H3,(H,3,4) |
Clé InChI |
CMFDPFTYHOCCOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)







![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)




